Fotemustine

Catalog No.
S11152166
CAS No.
191219-77-9
M.F
C9H19ClN3O5P
M. Wt
315.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fotemustine

CAS Number

191219-77-9

Product Name

Fotemustine

IUPAC Name

1-(2-chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea

Molecular Formula

C9H19ClN3O5P

Molecular Weight

315.69 g/mol

InChI

InChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14)

InChI Key

YAKWPXVTIGTRJH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC

Description

Diethyl (1-{[(2-chloroethyl)(nitroso)carbamoyl]amino}ethyl)phosphonate is a member of the class of N-nitrosoureas that is ethyl diethylphosphonate in the hydrogen at position 1 of the ethyl group attached to the phosphorus has been replaced by a [(2-chloroethyl)(nitroso)carbamoyl]amino group. It is an organic phosphonate, a member of N-nitrosoureas and an organochlorine compound.
Fotemustine is a chloroethylating nitrosourea with antineoplastic activity. Fotemustine alkylates guanine by forming chloroethyl adducts at the 6 position of guanine, resulting in N1-guanine and N3-cytosine cross linkages, inhibition of DNA synthesis, cell cycle arrest, and finally apoptosis. This agent is lipophilic and crosses the blood-brain barrier.

Fotemustine is a synthetic alkylating agent classified as a chloroethylnitrosourea, primarily used in the treatment of metastatic melanoma. Its chemical structure is defined by the formula C9H19ClN3O5PC_9H_{19}ClN_3O_5P, featuring a phosphonate group that enhances its reactivity and biological activity. Fotemustine operates by alkylating DNA, specifically targeting the O6 position of guanine, leading to the formation of interstrand cross-links that inhibit DNA replication and transcription, ultimately resulting in cell death .

The reaction scheme can be summarized as follows:

  • Decomposition: Fotemustine decomposes to form 2-chloroethyl carbonium ions and isocyanate groups.
  • Alkylation: These reactive species alkylate DNA at the O6 position of guanine, leading to cross-linking.
  • Protein Modification: The isocyanate can also acylate proteins, contributing to its biological effects .

Fotemustine exhibits significant cytotoxicity against various cancer cell lines due to its ability to induce DNA damage through alkylation. Studies have shown that it is particularly effective in methyl excision repair-deficient tumor cells, which are more susceptible to its action . The compound has been evaluated against multiple tumor types, including melanoma and other solid tumors, where it has demonstrated efficacy comparable to other established chemotherapeutic agents .

The synthesis of Fotemustine involves several key steps:

  • Carbamoylation: The initial step involves the reaction of diethylaminoethylphosphonate with 2-chloroethyl isocyanate.
  • Nitrosation: Following carbamoylation, the compound undergoes nitrosation using sodium nitrite in acidic conditions to produce the active alkylating form.
  • Purification: The final product is purified through techniques such as column chromatography to yield Fotemustine with high purity and yield .

Recent advancements have also explored ultrasound-assisted synthesis methods that enhance reaction efficiency and reduce environmental impact by minimizing solvent use .

Fotemustine is primarily indicated for the treatment of metastatic melanoma. Its role as an alkylating agent makes it valuable in chemotherapy regimens aimed at various cancers where traditional therapies may be ineffective. Additionally, ongoing research is investigating its potential applications in combination therapies and other malignancies due to its unique mechanism of action .

Fotemustine has been studied for its interactions with various drugs and biological molecules. Notably, it can increase the risk of methemoglobinemia when combined with certain anesthetics and analgesics such as benzocaine and bupivacaine. These interactions highlight the importance of monitoring drug combinations in clinical settings to avoid adverse effects .

In vitro studies have demonstrated that co-administration with agents like ellagic acid can inhibit Fotemustine's cytotoxic effects by blocking O6-guanine alkylation, suggesting potential strategies for mitigating toxicity while enhancing therapeutic efficacy .

Fotemustine belongs to a class of compounds known as nitrosoureas, which share similar mechanisms but differ in their chemical structures and specific applications. Below are some similar compounds along with a brief comparison:

Compound NameChemical StructureUnique Features
CarmustineC8H14ClN3O5Used for brain tumors; less reactive than Fotemustine
LomustineC8H14ClN3O6Effective for brain tumors; longer half-life
SemustineC9H16ClN3O5Less toxic; used in combination therapies
StreptozocinC8H10N3O7Selectively targets pancreatic cells; different mechanism

Fotemustine's unique phosphonate group distinguishes it from other nitrosoureas, enhancing its reactivity and specificity toward DNA targets while providing a different pharmacological profile compared to its analogs .

Color/Form

Solid

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

315.0750854 g/mol

Monoisotopic Mass

315.0750854 g/mol

Heavy Atom Count

19

Melting Point

85 °C

UNII

GQ7JL9P5I2
UPB2NN83AR
QY93P3GN94

Therapeutic Uses

Antineoplastic[The Merck Index, Fourteenth Edition (2006)
The indication "disseminated malignant melanoma", including cerebral metastases, is currently the preferential indication for fotemustine, administered alone or in combination with other anticancer agents.
/EXPERIMENTAL THERAPY:/ ... Patients with progressive glioblastoma multiforme after radiotherapy plus concomitant and/or adjuvant temozolomide received three-weekly doses (100-75 mg/ sq m) of fotemustine followed, after a 5-week rest, by fotemustine (100 mg/sq m) every 3 weeks for < or =1 year. Forty-three patients (29 M, 14 F; median age 51 years, range 34-68; median KPS 90) were enrolled. Progression-free survival at 6 months (PFS-6) was 20.9% (95% CI: 9-33%); three patients (7.1%) had partial response (PR); 15 (34.9%), disease stabilization (SD). The median survival was 6 months (95% CI: 5-7). O6-Methylguanine-DNA methyltransferase (MGMT) promoter status was methylated in 8 (18.6%) and unmethylated in 26 (60.5%) and not assessable in 9 (20.9%) patients, respectively. Disease control was 75% versus 34.6% in methylated and unmethylated MGMT patients (P = 0.044); no significant difference was found between groups for PFS-6 and survival. Grade 3 and 4 thrombocytopenia and neutropenia were observed in 20.9 and 16.3% of patients, during the induction phase, and in 0 and 9.5% patients during the maintenance phase, respectively. The findings of the present trial, that evaluate fotemustine in a homogeneous population, may represent a new benchmark for nitrosourea activity. Moreover, this is the first study to evaluate correlation between MGMT promoter status and outcome of fotemustine for relapsing glioblastoma multiforme previously treated with radiotherapy and temozolomide.
/EXPERIMENTAL THERAPY:/ ... This study investigated the impact of hepatic arterial chemotherapy in patients with ocular and cutaneous melanoma. In a retrospectively analyzed observational study, 36 consecutive patients with hepatic metastases from ocular or cutaneous melanoma were assigned for surgical hepatic port-catheter implantation. Fotemustine was delivered weekly for a 4-week period, followed by a 5-week rest and a maintenance period every 3 weeks until progression. Overall survival, response and toxicity were analysed and compared. After port-catheter implantation 30/36 patients were finally treated (18 with ocular and 12 with cutaneous melanoma). A median of 8 infusions per patient were delivered (range 3-24). 30% thrombocytopenia grade >or=3, 7% neutropenia grade >or= 3 but no nausea or vomiting grade >or= 3 were encountered. Nine out of 30 patients achieved partial remission, 10/30 stable disease; 11/30 patients were progressive. Median survival for all treated patients was 14 months. Partial remission and stable disease were associated with a survival advantage compared to progressive disease (19 vs. 5 months). No significant difference in survival was observed for ocular versus cutaneous melanoma. Serum LDH was a significant predictor of both response and survival. Hepatic arterial fotemustine chemotherapy was well tolerated. Meaningful response and survival rates were achieved in ocular as well as cutaneous melanoma. Careful patient selection in consideration of extra-hepatic involvement is crucial for the effectiveness of this treatment. Independent from the primary melanoma, it is debatable if patients with highly elevated serum-LDH may benefit from this approach.
For more Therapeutic Uses (Complete) data for Fotemustine (6 total), please visit the HSDB record page.

Mechanism of Action

... The mode of cell death in 11 melanoma cell lines upon exposure to temozolomide and fotemustine /is determined/. ... For both temozolomide and fotemustine apoptosis is the dominant mode of cell death. The contribution of necrosis to total cell death varied between 10 and 40%. The O(6)-methylguanine-DNA methyltransferase (MGMT) activity in the cell lines was between 0 and 1100 fmol mg(-1) protein, and there was a correlation between MGMT activity and the level of resistance to temozolomide and fotemustine. MGMT inactivation by O(6)-benzylguanine sensitized all melanoma cell lines expressing MGMT to temozolomideand fotemustine-induced apoptosis, and MGMT transfection attenuated the apoptotic response. This supports that O(6)-alkylguanines are critical lesions involved in the initiation of programmed melanoma cell death. One of the cell lines (MZ7), derived from a patient subjected to DTIC therapy, exhibited a high level of resistance to temozolomide without expressing MGMT. This was related to an impaired expression of MSH2 and MSH6. The cells were not cross-resistant to fotemustine. Although these data indicate that methylating drug resistance of melanoma cells can be acquired by down-regulation of mismatch repair, a correlation between MSH2 and MSH6 expression in the different lines and temozolomide sensitivity was not found. Apoptosis in melanoma cells induced by temozolomide and fotemustine was accompanied by double-strand break formation (as determined by H2AX phosphorylation) and caspase-3 and -7 activation as well as PARP cleavage. For temozolomide, double-strand breaks correlated significantly with the apoptotic response, whereas for fotemustine a correlation was not found. Melanoma lines expressing p53 wild-type were more resistant to temozolomide and fotemustine than p53 mutant melanoma lines, which is in marked contrast to previous data reported for glioma cells treated with temozolomide. Overall, the findings are in line with the model that in melanoma cells temozolomide-induced O(6)-methylguanine triggers the apoptotic (and necrotic) pathway through double-strand breaks, whereas for chloroethylating agents apoptosis is triggered in a more complex manner.

Absorption Distribution and Excretion

The pharmacokinetics and metabolism of intravenously infused (14)C-fotemustine (about 100 mg/sq m) were examined in 2 cancer patients. Plasma levels of radioactivity increased to a maximum of 4.1 and 5.5 ug equivalents per g when the infusion stopped then declined triexponentially with mean half-lives of about 1/2, 10 and 80 hr for the initial, mid and terminal phases, respectively. Plasma levels of intact drug were lower, with maximum levels of 1.1 and 2.8 micrograms/ml, and declined monophasically with a half-life of about 24 min. Plasma clearance was high (1426 and 764 mL/min) with the volume of distribution based on areas of 47.7 and 26.4 L. Most of the radioactivity was eliminated in urine (50.1 and 61.3%) over 7 days with smaller amounts in the feces (6.8 and 0.3%) and only minimal quantities (under 0.1%) as expired carbon dioxide. ...
After administration in /humans/ of the drug labelled with (14)C on the chloroethyl group, the radioactivity is slowly eliminated with a terminal half-life of 83 hours. About 50 to 60% of the radioactivity administered is detected in the urine, 30 to 40% of which is detected during the first 24 hours, but the unchanged molecule is not detected in the urine. 5% of the radioactivity is eliminated in the feces and less than 0.2% in the form of expired CO2.
In /humans/, during administration by intravenous infusion, the plasma levels of fotemustine are close to the steady-state value after 45 minutes. After the end of the infusion, plasma levels go down rapidly and three hours later the molecule can no longer be detected in the blood.
In animals, the tissue distribution is rapid and very extensive. Fotemustine crosses the blood-brain barrier (2 to 5 minutes after bolus administration in the rat, it is detected in the brain at sufficiently high levels to be active).

Metabolism Metabolites

The pharmacokinetics and metabolism of intravenously infused (14)C-fotemustine (about 100 mg/sq m) were examined in 2 cancer patients. ... Metabolites of fotemustine were identified as chloroethanol and N-nitroso-1-imidazolone-ethyl-diethylphosphonate in plasma and as 1-hydantoin-ethyl-diethyl-phosphonate and acetic acid in urine.

Wikipedia

Fotemustine

Drug Warnings

Because of the known mutagenic and carcinogenic potential of nitrosoureas, administration to pregnant women is contraindicated. Contraindicated in lactation.
As no studies have been conducted, it is not recommended to use fotemustine in children in the present state of knowledge.
It is recommended not to administer the product to patients who have already received chemotherapy in the previous 4 weeks (or 6 weeks in the case of previous treatment with a nitrosourea).
Treatment can only be considered when the platelet count and/or granulocyte count is acceptable, with minimum values of 100,000/cu mm and 2000/cu mm respectively.
For more Drug Warnings (Complete) data for Fotemustine (10 total), please visit the HSDB record page.

Biological Half Life

After administration in /humans/ of the drug labelled with (14)C on the chloroethyl group, the radioactivity is slowly eliminated with a terminal half-life of 83 hours.
The pharmacokinetics and metabolism of intravenously infused (14)C-fotemustine (about 100 mg/sq m) were examined in 2 cancer patients. Plasma levels of radioactivity increased to a maximum of 4.1 and 5.5 ug equivalents per g when the infusion stopped then declined triexponentially with mean half-lives of about 1/2, 10 and 80 hr for the initial, mid and terminal phases, respectively. ...

General Manufacturing Information

Experimental

Interactions

Pulmonary toxicity (acute respiratory distress syndrome) has been observed after the sequential combination dacarbazine and fotemustine, likely due to O6 alkyltransferase inhibition provoked by a high dose of dacarbazine. This mode of combination should be avoided.

Dates

Modify: 2024-08-08

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